molecular formula C16H18Br2FNO B1652856 N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide CAS No. 1609409-20-2

N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide

Cat. No.: B1652856
CAS No.: 1609409-20-2
M. Wt: 419.13
InChI Key: PRKOARRRNBMIPS-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide: is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the benzyl ring, as well as a fluorine atom on the phenyl ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Coupling Reaction: The brominated and fluorinated intermediates are then coupled using a suitable base and solvent to form the desired ethanamine derivative.

    Salt Formation: Finally, the free base is converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the fluorine atom to a less electronegative substituent.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of N-(2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine.

    Substitution: Formation of N-(5-substituted-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine derivatives.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the bromine, methoxy, and fluorine substituents influences its binding affinity and selectivity, modulating the activity of these targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine: Lacks the bromine atom, resulting in different chemical and biological properties.

    N-(5-bromo-2-methoxybenzyl)-2-phenylethanamine: Lacks the fluorine atom, affecting its reactivity and interactions.

    N-(5-bromo-2-methoxybenzyl)-2-(4-fluorophenyl)ethanamine: Fluorine atom at a different position, leading to variations in its effects.

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is unique due to the specific combination of bromine, methoxy, and fluorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO.BrH/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12;/h2-6,9-10,19H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKOARRRNBMIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-20-2
Record name Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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